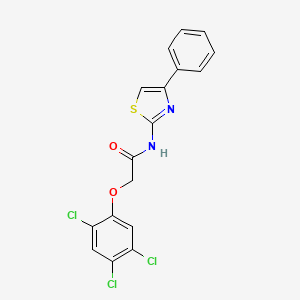![molecular formula C18H33ClN2O B5137941 N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B5137941.png)
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride, also known as Memantine, is a drug that is primarily used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
作用机制
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride works by blocking the excessive activity of glutamate, which can lead to neuronal damage and death. It binds to the NMDA receptor and regulates the influx of calcium ions, which are involved in the excitotoxicity that occurs in neurodegenerative diseases.
Biochemical and physiological effects:
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride has been shown to have several biochemical and physiological effects, including the regulation of glutamate activity, the reduction of oxidative stress and inflammation, and the inhibition of apoptosis. It has also been shown to enhance neurotrophic factors, which promote neuronal growth and survival.
实验室实验的优点和局限性
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, it also has limitations, including its short half-life and the need for high doses to achieve therapeutic effects.
未来方向
There are several future directions for research on N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride, including its potential use in combination with other drugs for the treatment of neurological disorders, the development of new formulations to improve its pharmacokinetics, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to better understand the long-term effects of N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride and its potential for use in the prevention of neurodegenerative diseases.
Conclusion:
In conclusion, N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride is a promising drug for the treatment of neurological disorders, particularly Alzheimer's disease. Its ability to regulate glutamate activity and protect against neuronal damage makes it a valuable tool for scientific research. However, further research is needed to fully understand its potential and limitations, and to develop new strategies for its use in the treatment of these diseases.
合成方法
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride is synthesized through a multi-step process that involves the reaction of 1-adamantanamine with dimethylamine, followed by the reaction of the resulting product with 3,5,7-trimethyladamantan-1-ol. The final product is obtained through the reaction of the intermediate product with hydrochloric acid.
科学研究应用
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of these diseases.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyladamantane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O.ClH/c1-15-8-16(2)10-17(3,9-15)13-18(11-15,12-16)14(21)19-6-7-20(4)5;/h6-13H2,1-5H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWAJYJRPUWAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCCN(C)C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137861.png)
![2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5137875.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine](/img/structure/B5137876.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)


![{3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5137930.png)

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5137949.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)

![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)